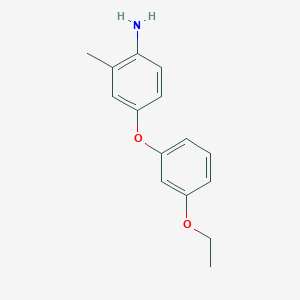

4-(3-Ethoxyphenoxy)-2-methylaniline

Description

BenchChem offers high-quality 4-(3-Ethoxyphenoxy)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethoxyphenoxy)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-ethoxyphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-5-4-6-13(10-12)18-14-7-8-15(16)11(2)9-14/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULBFSMPFYAWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline in organic solvents

An In-Depth Technical Guide to the Solubility Determination of 4-(3-Ethoxyphenoxy)-2-methylaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline, a molecule of interest in synthetic and medicinal chemistry. We delve into the core theoretical principles governing solubility, including molecular polarity and intermolecular forces, with a specific focus on how the structural attributes of the target molecule dictate its behavior in various organic solvents. A detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method is presented, coupled with a robust gravimetric quantification technique. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for accurate and reproducible solubility profiling.

Introduction

The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to market, solubility is a paramount consideration. An adequate solubility profile is often a prerequisite for achieving the desired concentration of a drug in systemic circulation for a pharmacological response.[1] Poor solubility can lead to a host of challenges, including low bioavailability, unpredictable in vitro test results, and difficulties in developing suitable dosage forms.[2][3] Therefore, the early and accurate characterization of the solubility of new chemical entities and their intermediates, such as 4-(3-Ethoxyphenoxy)-2-methylaniline, is an indispensable step in risk mitigation and lead optimization during the drug development process.[3][4]

Physicochemical Profile of 4-(3-Ethoxyphenoxy)-2-methylaniline

To understand the solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline, a structural analysis is essential. The molecule's architecture presents a combination of polar and non-polar features:

-

Polar Moieties: The primary amine group (-NH₂) and the ether linkage (-O-) are key polar regions. The amine group can act as a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. These groups are expected to interact favorably with polar solvents.[5][6]

-

Non-Polar Moieties: The molecule features two aromatic rings, an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). These hydrocarbon-rich regions contribute to the molecule's non-polar character and will interact more readily with non-polar solvents through van der Waals forces.

This duality suggests that 4-(3-Ethoxyphenoxy)-2-methylaniline will not be universally soluble. Its solubility will be a nuanced interplay between the solvent's ability to engage with its polar functional groups and solvate its non-polar backbone.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. For dissolution to occur spontaneously, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The "Like Dissolves Like" Paradigm: The Role of Polarity

The most fundamental principle in predicting solubility is that "like dissolves like."[7][8] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[8][9] Polarity is a measure of the distribution of electron density within a molecule.

-

Polar Solvents (e.g., water, ethanol, methanol) have significant partial charges and large dipole moments. They are effective at dissolving polar or ionic solutes.

-

Non-Polar Solvents (e.g., hexane, toluene) have a more uniform electron distribution and small dipole moments. They excel at dissolving non-polar, lipophilic solutes.

Given its structure, 4-(3-Ethoxyphenoxy)-2-methylaniline is expected to exhibit limited solubility in highly non-polar solvents like hexane and may also have restricted solubility in the highly polar solvent, water, due to its significant hydrophobic backbone. Its optimal solubility is likely to be found in solvents of intermediate polarity.

Intermolecular Forces: A Deeper Look

The "like dissolves like" rule is a manifestation of underlying intermolecular forces. The key to predicting solubility is to match the types of forces between the solute and solvent.

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen or oxygen.[5][10] The aniline (-NH₂) and ether (-O-) groups in the target molecule make it capable of forming hydrogen bonds.[11] Solvents that can also participate in hydrogen bonding (protic solvents like ethanol or polar aprotic solvents like acetone) are likely to be effective at dissolving it.[6][11] The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solute's crystal lattice is crucial for dissolution.[12]

-

Dipole-Dipole and Van der Waals Forces: In solvents where hydrogen bonding is not the primary interaction, other forces dominate. Solvents with moderate polarity will interact via dipole-dipole forces, while non-polar solvents will interact with the molecule's aromatic and alkyl portions through weaker London dispersion forces.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data, a standardized and robust experimental method is required.

Rationale for Method Selection: The Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated).[13] This approach ensures that the measured concentration represents the true maximum solubility of the compound under the specified conditions, making it invaluable for pre-formulation and drug development studies.[2][4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol describes the determination of the solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline using the shake-flask method followed by gravimetric analysis.

Materials and Reagents:

-

4-(3-Ethoxyphenoxy)-2-methylaniline (purity >98%)

-

Organic Solvents (HPLC grade or equivalent): Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance (readable to 0.01 mg)

-

Pipettes and tips

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Aluminum weighing pans

Procedure:

-

Preparation: Add approximately 10-20 mg of 4-(3-Ethoxyphenoxy)-2-methylaniline to a pre-weighed glass vial. Record the exact mass.

-

Solvent Addition: Add 2 mL of the selected solvent to the vial. The goal is to create a slurry with a visible excess of undissolved solid. This is critical to ensure saturation is achieved.[13]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 300 RPM).[13] Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for a wide range of compounds.[2][13]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the solution using a syringe fitted with a solvent-compatible 0.22 µm filter. This step must be performed carefully to avoid any solid carryover.[13]

-

-

Quantification (Gravimetric Analysis):

-

Pre-weigh a clean, dry aluminum pan on the analytical balance (W₁).

-

Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into the pan. Immediately weigh the pan with the solution (W₂).

-

Place the pan in a fume hood to allow the solvent to evaporate completely. Gentle heating can be applied if the solvent has a high boiling point, but care must be taken not to sublime the solute.

-

Once the solvent is fully evaporated, place the pan in a desiccator to cool to room temperature and then weigh it again (W₃).[1][14]

-

-

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent in the aliquot = W₂ - W₃

-

Assuming the density of the solvent is known (or can be looked up), the volume of the solvent can be calculated. However, for expressing solubility in mg/mL of solution, the initial pipetted volume is used.

-

Solubility (mg/mL) = (W₃ - W₁) / (Volume of supernatant pipetted in mL)

-

Self-Validating System: Ensuring Accuracy

The trustworthiness of this protocol relies on several key checks:

-

Visual Confirmation of Excess Solid: Before and after equilibration, there must be visible undissolved solid in the vial. Its absence indicates that all solute dissolved, and therefore the solution is not saturated, invalidating the result.[13]

-

Equilibrium Confirmation: For novel compounds, it is best practice to take measurements at multiple time points (e.g., 24h, 48h, and 72h). If two consecutive time points yield the same solubility value, equilibrium has been reached.[14]

-

Temperature Control: Solubility is temperature-dependent.[15][16] Maintaining a constant temperature throughout the experiment is crucial for reproducibility.

Data Presentation and Interpretation

Tabulated Solubility Data (Illustrative)

Since experimental data is not available, the following table presents expected, illustrative results for 4-(3-Ethoxyphenoxy)-2-methylaniline at 25°C to demonstrate how data should be structured.

| Solvent | Solvent Class | Polarity Index (approx.) | Hydrogen Bonding | Expected Solubility (mg/mL) |

| Heptane | Non-Polar Aliphatic | 0.1 | None | < 1 |

| Toluene | Non-Polar Aromatic | 2.4 | None | 10 - 50 |

| Dichloromethane | Polar Aprotic | 3.1 | Acceptor | 50 - 150 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | > 200 |

| Acetone | Polar Aprotic | 5.1 | Acceptor | > 200 |

| Ethanol | Polar Protic | 5.2 | Donor & Acceptor | > 200 |

| Methanol | Polar Protic | 6.6 | Donor & Acceptor | 100 - 200 |

Logical Relationship Diagram: Solvent Properties vs. Solubility

This diagram illustrates the interplay of molecular features and solvent properties that govern solubility.

Caption: Relationship between solute structure, solvent class, and solubility.

Discussion of Expected Results

The illustrative data suggests a clear trend. The solubility is very low in the non-polar aliphatic solvent, heptane, because it cannot effectively solvate the polar amine and ether groups. In toluene, an aromatic non-polar solvent, solubility increases due to favorable pi-pi stacking interactions with the solute's aromatic rings.

The highest solubility is predicted in polar aprotic solvents like ethyl acetate and acetone, and the polar protic solvent ethanol. These solvents effectively balance the interactions: their polar components engage in hydrogen bonding (as acceptors) or strong dipole-dipole interactions with the solute's polar groups, while their organic portions solvate the non-polar backbone.

In methanol, which is more polar than ethanol, the solubility might slightly decrease. This could be because its higher polarity makes it less compatible with the large non-polar regions of the solute molecule, illustrating the importance of a balanced polarity match.

Conclusion

The solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline is a complex function of its hybrid polar and non-polar structure. A systematic evaluation using a range of organic solvents reveals that its dissolution is maximized in solvents of intermediate to high polarity that can effectively engage with its hydrogen-bonding functional groups while also solvating its significant hydrophobic framework. The equilibrium shake-flask method, paired with a straightforward gravimetric analysis, provides a reliable and accurate means to quantify this critical property. The principles and protocols outlined in this guide offer a robust framework for researchers to generate high-quality, reproducible data essential for advancing drug discovery and development projects.

References

- Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties.

- Various Authors. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora.

- Thompson, Mrs. (n.d.). Factors Affecting Solubility.

- askIITians. (2025). How do hydrogen bonds affect solubility?

- Various Authors. (2017). How to perform the shake flask method to determine solubility. Quora.

- CK-12 Foundation. (2026). Hydrogen Bonding.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Unknown Author. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Various Authors. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.

- Various Authors. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- AAT Bioquest. (2022). What factors affect solubility?

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Scribd. (n.d.). Steps in Gravimetric Analysis.

- BYJU'S. (n.d.). Hydrogen Bonding.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 6. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. byjus.com [byjus.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. al-kindipublisher.com [al-kindipublisher.com]

- 13. quora.com [quora.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]

Safety Data Sheet (SDS) for 4-(3-Ethoxyphenoxy)-2-methylaniline

Content Type: Technical Whitepaper / Advanced Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: The "Hidden" Hazards of Lipophilic Anilines

4-(3-Ethoxyphenoxy)-2-methylaniline is a specialized bi-aryl ether aniline derivative, typically utilized as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) or advanced agrochemicals. While often treated casually as a "standard solid reagent," its structural profile combines the hematotoxicity of anilines with the enhanced lipophilicity of diphenyl ethers .

This guide moves beyond the generic GHS classifications to address the specific pharmacokinetic risks (methemoglobinemia) and process safety parameters required for this compound. As a likely Novel Chemical Entity (NCE) or low-volume intermediate, specific regulatory data may be sparse; therefore, this protocol applies Read-Across Toxicology based on the 4-phenoxyaniline and o-toluidine scaffolds.

Part 1: Molecular Profile & Physicochemical Properties

Chemical Structure Analysis:

-

Core Scaffold: Aniline (Amino group at position 1).

-

Steric Modifier: Methyl group at position 2 (Ortho-toluidine motif).

-

Linker: Ether bridge at position 4.

-

Distal Ring: 3-Ethoxyphenoxy (increases LogP/lipophilicity).

| Property | Value / Estimation | Critical Safety Implication |

| CAS Number | Proprietary / Research Grade | Treat as Category 1 High Potency until tested. |

| Molecular Formula | C₁₅H₁₇NO₂ | -- |

| Molecular Weight | ~243.30 g/mol | Non-volatile solid; dust hazard dominates. |

| Predicted LogP | 3.5 – 4.2 | High Lipophilicity. Rapid dermal absorption; depot effect in adipose tissue. |

| Physical State | Off-white to beige solid | Darkens upon oxidation (air sensitive). |

| Melting Point | Est. 60–90 °C | Low melting point implies risk of melt/sticking during milling. |

Part 2: Toxicology & Mechanism (The "Why")

The primary danger of 4-(3-Ethoxyphenoxy)-2-methylaniline is not direct tissue corrosion, but metabolic activation leading to hematological failure.

2.1 The Methemoglobinemia Cascade

Unlike simple acids that burn immediately, this compound acts systemically. Upon absorption (inhalation of dust or skin contact), it undergoes hepatic metabolism. The 2-methyl group does not block N-oxidation; in fact, the electron-donating ethoxy-phenoxy group may stabilize the radical cation intermediates, potentially enhancing toxicity.

Mechanism of Action:

-

Bioactivation: Cytochrome P450 enzymes (CYP2E1) N-hydroxylate the aniline to a phenylhydroxylamine intermediate.

-

Redox Cycling: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin (MetHb) .

-

Hypoxia: MetHb cannot bind oxygen. Furthermore, it shifts the dissociation curve of remaining heme, preventing oxygen release to tissues (functional anemia).

Visualization: The Tox-Activation Pathway

Caption: Metabolic activation pathway of aniline derivatives leading to Methemoglobinemia.[1] Note the redox cycling capability of the hydroxylamine metabolite.

Part 3: Operational Handling & Engineering Controls

Due to the "silent" nature of absorption (no immediate pain), strict barrier controls are required.

3.1 Personal Protective Equipment (PPE) Matrix

| Zone | Respiratory | Dermal (Hands) | Body |

| Weighing (<10 mg) | N95/P2 Mask | Double Nitrile (0.11mm) | Lab Coat |

| Synthesis (>1 g) | PAPR or P100 | Silver Shield / Laminate | Tyvek Sleeves + Apron |

| Spill Cleanup | Full Face Respirator (OV/P100) | Laminate + Outer Nitrile | Chem-Tape sealed Tyvek suit |

Critical Note on Gloves: Standard thin nitrile gloves provide <15 minutes of protection against lipophilic anilines in solution. For prolonged handling, use EVOH (Silver Shield) or chemically resistant laminate gloves.

3.2 Synthesis & Stability Protocols

-

Oxidation Sensitivity: The electron-rich aniline ring is prone to oxidation, turning the solid purple/black over time.

-

Protocol: Store under Argon or Nitrogen.

-

Storage: Refrigerator (2-8°C) to retard oxidation.

-

-

Reaction Safety: Avoid mixing with strong oxidizers (peroxides, permanganates) or nitrosating agents (nitrites), which can form explosive diazonium salts or carcinogenic nitrosamines.

Visualization: Safe Handling Decision Tree

Caption: Operational decision tree for selecting engineering controls and PPE based on physical state and quantity.

Part 4: Emergency Response

4.1 First Aid (Specific to Anilines)

-

Inhalation: Remove to fresh air. Administer Oxygen immediately if cyanosis (blue lips/fingernails) is observed.

-

Skin Contact:

-

Drench: Wash with soap and water for 15 minutes.

-

Do NOT use alcohol: Ethanol increases the absorption of lipophilic anilines.

-

Monitor: Observe for 24 hours. Methemoglobinemia can be delayed.[2]

-

-

Antidote: Medical professionals should have Methylene Blue (1-2 mg/kg IV) available for MetHb levels >30% or symptomatic patients.

4.2 Spill Management

-

Do not sweep dry dust. This generates aerosols.

-

Protocol:

-

Cover spill with wet paper towels (to dampen).

-

Neutralize/Absorb with sand or vermiculite.

-

Place in a sealed hazardous waste bag labeled "Toxic Organic Solid."

-

Clean surface with a dilute surfactant; verify no residue remains (UV lamp check can sometimes reveal aniline residues).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Phenoxyaniline (Analogous Scaffold). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Aniline and its derivatives - Methemoglobinemia Mechanism. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

Sources

Literature review of 4-(3-Ethoxyphenoxy)-2-methylaniline synthesis

An In-depth Technical Guide to the Synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline

Introduction

4-(3-Ethoxyphenoxy)-2-methylaniline is a diaryl ether amine whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. Diaryl ethers are prevalent scaffolds in a multitude of biologically active compounds and pharmaceuticals. The specific arrangement of the ethoxy, methyl, and amino substituents on the dual-ring system offers a unique three-dimensional structure for molecular recognition and interaction, making it a valuable building block for targeted drug design and the synthesis of functional materials.

This guide provides a comprehensive review of the principal synthetic strategies for constructing 4-(3-Ethoxyphenoxy)-2-methylaniline. We will delve into the mechanistic underpinnings of the two most powerful methods for diaryl ether formation: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for scientists engaged in complex organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary pathways for its construction, both centered on the formation of the key diaryl ether C-O bond.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two convergent strategies:

-

Pathway A: Coupling of a substituted phenol (4-amino-3-methylphenol) with an aryl halide (1-ethoxy-3-halobenzene).

-

Pathway B: Coupling of 3-ethoxyphenol with a substituted aniline derivative (4-halo-2-methylaniline).

For both pathways, it is often more strategic to use a nitro-analogue of the aniline precursor (e.g., 4-halo-2-methyl-1-nitrobenzene). The nitro group is a strong electron-withdrawing group that activates the aryl halide for nucleophilic aromatic substitution and can be reliably reduced to the desired amine in the final synthetic step. This approach circumvents potential side reactions and compatibility issues associated with the free amino group during the coupling reaction.

Part 1: The Ullmann Condensation Route

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic and robust method for forming diaryl ether bonds.[1] It involves the copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base.[2] While traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, modern modifications have introduced ligands and highly active copper sources that allow the reaction to proceed under milder conditions.[3][4]

Mechanistic Overview

The reaction is generally believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether product and regenerates the active Cu(I) catalyst.

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Recommended Protocol: Ullmann Synthesis via Nitro Intermediate

This protocol details the synthesis via the coupling of 3-ethoxyphenol with 4-bromo-2-methyl-1-nitrobenzene, followed by reduction. This is often the preferred route due to the higher reactivity of the activated aryl halide.

Step 1: Diaryl Ether Formation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-ethoxyphenol (1.0 eq.), 4-bromo-2-methyl-1-nitrobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-ethoxyphenol.

-

Reaction Execution: Place the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-ethoxy-3-((2-methyl-4-nitrophenyl)oxy)benzene.

Step 2: Nitro Group Reduction

-

Reaction Setup: Dissolve the purified nitro-intermediate (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (or use a hydrogen balloon).

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully converted (typically 2-6 hours).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-(3-Ethoxyphenoxy)-2-methylaniline is often of high purity, but can be further purified by recrystallization or a final silica gel plug if necessary.

Part 2: The Buchwald-Hartwig Cross-Coupling Route

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often superior alternative to the Ullmann condensation.[5][6] This method is renowned for its milder reaction conditions, excellent functional group tolerance, and broader substrate scope, largely due to the continuous development of sophisticated phosphine ligands.[7][8]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig C-O coupling is analogous to its C-N coupling counterpart. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the phenol. A base then facilitates deprotonation to form a palladium phenoxide intermediate. The final, crucial step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst.[5]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O Coupling.

Recommended Protocol: Buchwald-Hartwig Synthesis via Nitro Intermediate

This protocol leverages the mild conditions of the Buchwald-Hartwig reaction, which often results in higher yields and purity compared to the Ullmann method.

Step 1: Diaryl Ether Formation

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add 3-ethoxyphenol (1.2 eq.), 4-bromo-2-methyl-1-nitrobenzene (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos or RuPhos (2-4 mol%) to an oven-dried Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture for the duration of the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-16 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the pure 1-ethoxy-3-((2-methyl-4-nitrophenyl)oxy)benzene.

Step 2: Nitro Group Reduction

The reduction of the nitro group is carried out using the same hydrogenation procedure (H₂/Pd-C) as described in the Ullmann route protocol.

Comparison of Synthetic Routes

The choice between the Ullmann and Buchwald-Hartwig methodologies depends on several factors including scale, cost, available equipment, and the specific substrates involved.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |

| Catalyst Cost | Generally low | High |

| Ligands | Often simple (e.g., phenanthroline) or none | Required, often complex and expensive phosphines |

| Reaction Temp. | High (120-220 °C)[2][9] | Mild to moderate (80-110 °C)[8] |

| Substrate Scope | More limited; often requires activated aryl halides[2] | Very broad; couples unactivated aryl chlorides |

| Functional Groups | Less tolerant to sensitive groups | High tolerance |

| Typical Yields | Moderate to good | Good to excellent |

| Key Advantage | Low catalyst cost, robust for specific substrates | High efficiency, mildness, broad applicability |

Conclusion and Expert Recommendation

Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling are viable and powerful strategies for the synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline. The strategic use of a nitro-substituted precursor, followed by a final reduction step, is highly recommended for both routes to enhance reaction efficiency and minimize side products.

For exploratory, laboratory-scale synthesis , the Buchwald-Hartwig reaction is the superior choice . Its mild conditions, high functional group tolerance, and generally higher yields provide a more reliable and versatile platform for synthesizing the target molecule and its analogues. The higher cost of the palladium catalyst and ligands is justified by the increased efficiency and predictability of the reaction.

For large-scale, industrial production , a well-optimized Ullmann condensation may be more economically feasible . The significantly lower cost of copper catalysts is a major advantage. While initial process development may be more intensive to find optimal conditions and minimize reaction temperatures, the potential for a robust and cost-effective manufacturing process makes it a compelling option for commercialization.

References

-

Ullmann Condensation. SynArchive. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

- CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

4-Amino-3-methylphenol. Solubility of Things. [Link]

-

3-Amino-p-cresol. PubChem - NIH. [Link]

-

Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. CIR Report Data Sheet. [Link]

-

The Role of 1-Ethoxy-4-iodobenzene in Modern Organic Synthesis. Leading Chemical Supplier. [Link]

-

Iodobenzene. Wikipedia. [Link]

-

4-ethoxyaniline. ChemSynthesis. [Link]

- EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

-

1-Ethoxy-4-iodobenzene. PubChem - NIH. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

-

Iodobenzene – Knowledge and References. Taylor & Francis. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

Methodological & Application

Application Note: High-Fidelity Reduction of Nitro Precursors to 4-(3-Ethoxyphenoxy)-2-methylaniline

Abstract & Scope

This application note details the optimized protocols for the reduction of 4-(3-ethoxyphenoxy)-2-methyl-1-nitrobenzene to its corresponding aniline, 4-(3-ethoxyphenoxy)-2-methylaniline . This specific aniline scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., c-Met and ALK inhibitors) used in oncology.

The reduction of diaryl ether nitroarenes presents unique challenges, including the preservation of the ether linkage and the prevention of over-reduction or azo-dimer formation. This guide presents two validated methodologies:

-

Catalytic Hydrogenation (

, Pd/C): The industry "gold standard" for purity and scalability. -

Iron-Mediated Reduction (Fe/NH

Cl): A robust, chemoselective alternative for laboratories lacking high-pressure infrastructure.

Chemical Pathway & Retrosynthesis

The transformation involves the six-electron reduction of the nitro group to a primary amine. The presence of the ortho-methyl group imposes slight steric constraints, while the para-ether linkage requires conditions that avoid hydrogenolysis (cleavage of the C-O bond).

Figure 1: Reaction Pathway and Intermediate Logic

Caption: Stepwise reduction pathway. Control of pH and temperature is critical to prevent the condensation of nitroso and hydroxylamine intermediates into azo impurities.

Methodology Selection Guide

The choice of method depends on available equipment, scale, and downstream sensitivity.

| Feature | Method A: Catalytic Hydrogenation | Method B: Fe / NH |

| Primary Reagent | Hydrogen Gas ( | Iron Powder (Fe), Ammonium Chloride |

| Atom Economy | Excellent (Water is the only byproduct) | Moderate (Iron oxide waste generated) |

| Scalability | High (Flow chemistry or Autoclave) | Medium (Stirring issues with iron sludge) |

| Purity Profile | >98% (Often requires no chromatography) | >95% (May require filtration/extraction) |

| Safety Profile | Flammability hazard ( | Thermal hazard (Exothermic induction) |

| Cost | High (Catalyst cost) | Very Low |

Protocol A: Catalytic Hydrogenation (The Gold Standard)

Context: Preferred for pharmaceutical intermediates due to the cleanliness of the reaction and ease of workup. The ether linkage in 3-ethoxyphenoxy is stable under these conditions, unlike benzyl ethers which might cleave.

Materials

-

Substrate: 4-(3-ethoxyphenoxy)-2-methyl-1-nitrobenzene (1.0 equiv).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to prevent ignition). Loading: 5-10 wt% relative to substrate.[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). HPLC grade.

-

Hydrogen Source:

balloon (lab scale) or Parr Shaker (30-50 psi).

Step-by-Step Procedure

-

Inerting: Charge the reaction flask with the nitro precursor and solvent (concentration ~0.1 M to 0.2 M). Degas the solution by bubbling Nitrogen (

) for 5-10 minutes. -

Catalyst Addition: Safety Critical: Under a gentle flow of

, carefully add the wet Pd/C catalyst.-

Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under strict inert atmosphere.

-

-

Hydrogenation:

-

Balloon Method: Purge the flask with

(vacuum/fill cycle x3). Attach a double-balloon of hydrogen. -

Parr Shaker: Pressurize to 30 psi (2 bar). Vent. Repeat x3. Pressurize to 40 psi (2.7 bar).

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Monitoring: Reaction is typically complete in 2-4 hours. Monitor by TLC (frequently 30-50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (lower

on silica due to polarity, but often higher on C18).

-

-

Workup:

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

-

Stability Check: Anilines oxidize (turn pink/brown) upon air exposure. Store under

or proceed immediately to the next step.

-

Protocol B: Iron/Ammonium Chloride Reduction (The Robust Alternative)

Context: Ideal for labs without hydrogen handling capabilities or when chemoselectivity is required (e.g., if other reducible groups like alkenes or alkynes are present, though not applicable to this specific scaffold).

Materials

-

Substrate: 4-(3-ethoxyphenoxy)-2-methyl-1-nitrobenzene (1.0 equiv).

-

Reductant: Iron Powder (325 mesh, reduced grade) (3.0 - 5.0 equiv).

-

Electrolyte: Ammonium Chloride (

) (1.0 - 2.0 equiv). -

Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve the nitro compound in Ethanol/Water.

-

Activation: Add the

and Iron powder. -

Reaction: Heat the mixture to Reflux (approx. 75-80°C) .

-

Observation: The reaction typically initiates with a slight exotherm. The grey iron powder will turn into a rust-colored sludge (

/

-

-

Timeline: Reflux for 2-6 hours. Monitor by TLC.[2]

-

Workup (Critical Step):

-

Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate (EtOAc).

-

Phase Separation: The filtrate will likely be biphasic. Concentrate to remove Ethanol. Dilute the aqueous residue with water and extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

Analytical Validation & Quality Control

Expected Data

-

Appearance: Pale yellow to tan oil or low-melting solid. Darkening indicates oxidation.

-

1H NMR (DMSO-d6, 400 MHz):

-

4.5 - 5.0 ppm (br s, 2H,

-

2.0 - 2.2 ppm (s, 3H,

- 1.3 ppm (t) & 3.9 ppm (q): Ethoxy group signals.

-

4.5 - 5.0 ppm (br s, 2H,

-

HPLC Purity: Target >98% (Area %).

-

Impurity Marker: Check for Azoxy dimer (M+16+M) or Hydroxylamine (M+16).

-

Figure 2: Purification & Decision Logic

Caption: Decision matrix for purification. Converting the free base aniline to an HCl salt is recommended for long-term stability.

Safety & Handling

-

Nitro Precursors: Potential energetic materials. Do not overheat the reaction residue.

-

Anilines: Toxic by inhalation and skin absorption. Possible sensitizers.[3] Use double gloving (Nitrile).

-

Palladium/Carbon: Pyrophoric when dry. Keep wet with water or solvent at all times. Dispose of in a dedicated metal waste container submerged in water.

References

-

Cui, J. J., et al. (2011).[4][5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[4] Link

-

Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

-

Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[2] Link

-

Pfizer Inc. (2006). "Pyrazolyl-substituted amino-heteroaryl compounds as kinase inhibitors." World Intellectual Property Organization Patent, WO2006021884. Link

Sources

- 1. scribd.com [scribd.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. medkoo.com [medkoo.com]

- 5. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline

Introduction: Strategic Importance of N-Acylated Anilines in Drug Discovery

The N-acylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. The resulting acetanilides are prevalent structural motifs in a vast array of therapeutic agents, serving as critical intermediates and bioactive molecules. The acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline, a bespoke aniline derivative, is of significant interest for the synthesis of novel compounds with potential applications in medicinal chemistry. The strategic introduction of an acyl group can modulate the electronic and steric properties of the parent aniline, influencing its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive guide to the reaction conditions for the acylation of this specific substrate, delving into the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures.

Mechanistic Considerations and Strategic Reagent Selection

The acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1][2] The choice of acylating agent and catalyst is paramount for achieving high yield and purity, especially given the structural nuances of the substrate.

Choosing the Acylating Agent: Acetic Anhydride vs. Acetyl Chloride

-

Acetic Anhydride: A commonly used, moderately reactive acylating agent. Its reaction with anilines produces the desired acetanilide and acetic acid as a byproduct.[2][3] This is often a preferred reagent due to its ease of handling and lower cost.

-

Acetyl Chloride: A more reactive acylating agent that reacts vigorously with anilines to form the corresponding acetanilide and hydrochloric acid (HCl).[4][5] The generation of HCl necessitates the use of a base to neutralize the acid and prevent the protonation of the unreacted aniline, which would render it non-nucleophilic.[4][6]

The Role of Catalysts and Bases

The efficiency of the acylation reaction can be significantly enhanced by the use of catalysts or bases.

-

Pyridine: Often used as a base to scavenge the HCl produced when using acetyl chloride.[6] It can also act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.[7]

-

4-Dimethylaminopyridine (DMAP): A hypernucleophilic acylation catalyst that is significantly more effective than pyridine.[8][9] DMAP reacts with the acylating agent to form a highly reactive N-acyl-DMAP intermediate, which is then readily attacked by the aniline.[10][11] This allows for acylation under milder conditions and is particularly useful for less reactive anilines or sterically hindered substrates.

-

Other Catalysts: Iodine has been reported as an effective catalyst for N-acylation under solvent-free conditions.[12] Phase transfer catalysts can also be employed to facilitate the reaction, especially in biphasic systems.[4][13]

Navigating Steric Hindrance

The presence of a methyl group at the ortho position to the amino group in 4-(3-Ethoxyphenoxy)-2-methylaniline introduces steric hindrance, which can decrease the rate of acylation.[14][15] This steric impediment may necessitate the use of more reactive acylating agents, higher reaction temperatures, or highly efficient catalysts like DMAP to achieve a satisfactory reaction rate and yield.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline using different reagent systems.

Protocol 1: Acylation using Acetic Anhydride

This protocol is a standard and reliable method for the N-acetylation of anilines.

Materials:

-

4-(3-Ethoxyphenoxy)-2-methylaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend 4-(3-Ethoxyphenoxy)-2-methylaniline (1.0 eq) in water.

-

Add concentrated hydrochloric acid (1.1 eq) to form the aniline hydrochloride salt, which should dissolve with stirring.[16][17]

-

To the solution of the aniline hydrochloride, add acetic anhydride (1.5 eq) and swirl to mix.

-

Immediately add a solution of sodium acetate (2.0 eq) in water. A precipitate of the N-acetylated product should form.[16][17]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(4-(3-ethoxyphenoxy)-2-methylphenyl)acetamide.

Protocol 2: Acylation using Acetyl Chloride with Pyridine

This protocol is suitable for a more rapid acylation, with pyridine acting as a base and catalyst.

Materials:

-

4-(3-Ethoxyphenoxy)-2-methylaniline

-

Acetyl Chloride

-

Pyridine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-(3-Ethoxyphenoxy)-2-methylaniline (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[18][19]

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: DMAP-Catalyzed Acylation

This protocol is highly efficient, especially for sterically hindered anilines.

Materials:

-

4-(3-Ethoxyphenoxy)-2-methylaniline

-

Acetic Anhydride or Acetyl Chloride

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (if using acetyl chloride)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-(3-Ethoxyphenoxy)-2-methylaniline (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

If using acetyl chloride, add triethylamine (1.2 eq) to the solution.

-

Add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.

-

Work-up the reaction as described in Protocol 2.

Data Presentation: Summary of Reaction Conditions

| Protocol | Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Reaction Time | Key Advantages |

| 1 | Acetic Anhydride | Sodium Acetate | Water | Room Temp. | 1-2 hours | Cost-effective, mild conditions |

| 2 | Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to Room Temp. | 1-3 hours | Faster reaction, good for less reactive substrates |

| 3 | Acetic Anhydride / Acetyl Chloride | DMAP / Triethylamine | Dichloromethane | Room Temp. | 0.5-2 hours | Highly efficient, ideal for sterically hindered anilines |

Visualizing the Process

Reaction Mechanism

Caption: General mechanism of N-acylation of the aniline.

Experimental Workflow

Caption: A typical experimental workflow for the acylation reaction.

Conclusion and Best Practices

The successful acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline can be achieved through several reliable methods. For routine synthesis, the use of acetic anhydride with sodium acetate offers a cost-effective and straightforward approach. When dealing with reaction rate issues potentially caused by the ortho-methyl group, the use of acetyl chloride with pyridine or, more effectively, a DMAP-catalyzed system is recommended. It is crucial to monitor the reaction progress using an appropriate analytical technique like TLC to determine the optimal reaction time and ensure complete conversion.[20][21] Proper purification of the final product is essential to remove any unreacted starting materials and byproducts, yielding a high-purity N-acylated compound suitable for downstream applications in drug development.

References

- Study Prep in Pearson+. (n.d.). In the acetylation of aniline, what role does pyridine play in th...

- ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

- Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.

- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.

- Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines.

- CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide.

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

- IAS Fellows Publications. (2022). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.

- University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing.

- ACS Publications. (n.d.). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega.

- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?

- Patsnap Synapse. (2024). What is the mechanism of Acetanilide?

- ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines.

- ResearchGate. (2024). (PDF) Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).

- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.

- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.

- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

- Vaia. (n.d.). Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene.

- Wikipedia. (n.d.). Pyridine.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst.

- ResearchGate. (n.d.). N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN.

- TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.

- Vaia. (n.d.). 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. DMAP's catalytic activity stems from its nucleophilic character at the pyridine nitrogen, not the dimethylamino group. Explain this behavior, taking resonance into account.

- BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.

- Arabian Journal of Chemistry. (n.d.). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2.

- Homework.Study.com. (n.d.). The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide,...

- SpringerLink. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.

- Washington State University. (n.d.). Monitoring Reactions by TLC.

- ResearchGate. (n.d.). A DMAP‐attached pyridine‐acetylene‐aniline oligomer 3.

- Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.

- ChemicalBook. (n.d.). 4-METHYLACETANILIDE synthesis.

- Chem-Station Int. Ed. (n.d.). ortho-acylation of anilines.

- The Macmillan Group. (n.d.). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes.

- YouTube. (2016). Alkylation, acylation and oxidation of pyridine.

- RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.

- International Journal of Pharmaceutical Sciences and Research. (2014). Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229.

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- BenchChem. (2025). Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.

- PubMed. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones.

- UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- University of Rochester. (n.d.). How To: Monitor by TLC.

- Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.

- PMC. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.

- Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

- Technical Disclosure Commons. (2023). An isolated dimer impurity of Viloxazine.

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

Sources

- 1. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. vaia.com [vaia.com]

- 6. In the acetylation of aniline, what role does pyridine play in th... | Study Prep in Pearson+ [pearson.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Application of Efficient Catalyst DMAP [en.highfine.com]

- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 10. vaia.com [vaia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. homework.study.com [homework.study.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 19. How To [chem.rochester.edu]

- 20. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline

Welcome to the technical support center for the synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthetic Strategy and Core Concepts

Q1: What are the primary synthetic routes for preparing 4-(3-Ethoxyphenoxy)-2-methylaniline?

The formation of the diaryl ether bond is the key transformation in this synthesis. There are two primary, well-established methodologies for this type of C-O cross-coupling: the Ullmann Condensation and the Buchwald-Hartwig Amination.

-

Ullmann Condensation: This is the classical approach, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] For this specific target, the most logical disconnection involves reacting 4-amino-3-methylphenol with 1-bromo-3-ethoxybenzene. This route is often favored due to the lower cost of copper catalysts and robustness. However, traditional Ullmann conditions can be harsh, requiring high temperatures.[1]

-

Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed approach that generally proceeds under milder conditions with higher functional group tolerance.[3][4] This route would also couple 4-amino-3-methylphenol with 1-bromo-3-ethoxybenzene, but it requires careful selection of a specific palladium precursor and a phosphine-based ligand. While often more efficient, the catalysts and ligands can be expensive and highly sensitive to air and moisture.

For the purposes of this guide, we will focus primarily on the more common and cost-effective Ullmann Condensation route, as it presents the most frequent troubleshooting challenges for our users.

Caption: Retrosynthetic analysis for 4-(3-Ethoxyphenoxy)-2-methylaniline.

Section 2: Troubleshooting the Ullmann Condensation

This section addresses the most common issues encountered when using the copper-catalyzed Ullmann condensation of 4-amino-3-methylphenol and 1-bromo-3-ethoxybenzene.

Q2: My reaction has stalled or shows low conversion. What are the likely causes?

Low conversion is a frequent issue. The problem often lies with the catalyst activity, base efficiency, or reaction conditions.

-

Cause 1: Inactive Copper Catalyst: The active species in the Ullmann reaction is Cu(I).[5] If you are using a Cu(II) salt, it must be reduced in situ, which may not be efficient. Using Cu(0) (copper powder) can also be unreliable due to surface oxidation.

-

Solution: Use a high-purity Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr). If using copper powder, activate it by washing with dilute HCl to remove surface oxides, followed by water, ethanol, and ether washes before drying under vacuum.

-

-

Cause 2: Inappropriate Base: The base is critical for deprotonating the phenol, making it a potent nucleophile. If the base is too weak or not sufficiently soluble, the reaction will be slow.

-

Solution: Potassium carbonate (K₂CO₃) is a common and effective choice. For challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) can significantly improve reaction rates due to its higher solubility and the "caesium effect."[6] Ensure the base is finely powdered and anhydrous.

-

-

Cause 3: Insufficient Temperature: The Ullmann condensation is notorious for requiring high temperatures, often in the range of 150-210°C.[1]

-

Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO. Monitor the internal reaction temperature, not the oil bath temperature.

-

-

Cause 4: Presence of Water: Water will react with the base and can hinder the formation of the active copper alkoxide intermediate.

-

Solution: Use anhydrous solvents and reagents. Dry the 4-amino-3-methylphenol and the base by heating under vacuum before use.

-

Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation directly impacts yield and complicates purification. The most common culprits are homocoupling and degradation.

-

Side Product 1: Biaryl Homocoupling: You may observe the formation of symmetrical biaryl compounds from the aryl bromide coupling with itself.

-

Mitigation: This is often a result of excessively high temperatures or prolonged reaction times. Modern protocols using a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine) can facilitate the desired C-O coupling at lower temperatures (100-130°C), thereby suppressing the homocoupling pathway.[7]

-

-

Side Product 2: Degradation of Starting Materials: The aniline functional group in 4-amino-3-methylphenol is susceptible to oxidation at high temperatures, leading to tar-like byproducts.

-

Mitigation: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction. Degas the solvent before use. The addition of a ligand, as mentioned above, allows for lower reaction temperatures, which is the most effective way to prevent degradation.

-

| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |

| Catalyst | Cu(0) or Cu(II) salts (10-20 mol%) | CuI (5-10 mol%) | Provides a direct source of the active Cu(I) species, improving reliability. |

| Base | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | Higher solubility and reactivity can accelerate the reaction at lower temperatures.[6] |

| Ligand | None | L-Proline or 1,10-Phenanthroline (10-20 mol%) | Stabilizes the copper center and facilitates reductive elimination, lowering the activation energy. |

| Temperature | 160-200 °C | 110-140 °C | Milder conditions prevent substrate degradation and reduce homocoupling side reactions. |

| Solvent | NMP, Nitrobenzene | DMF, Dioxane, or Toluene | Choice depends on the catalyst/ligand system; ligand-assisted reactions can often use lower-boiling solvents. |

Q4: What is the best work-up and purification strategy?

The work-up is critical for removing the copper catalyst and inorganic salts, which can interfere with purification.

-

Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate or toluene.

-

Filtration: Filter the mixture through a pad of Celite® to remove the insoluble copper salts and the excess base. This is a crucial step; failure to remove copper can lead to product degradation during concentration.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with aqueous ammonia or a solution of ammonium chloride. The ammonia will complex with residual copper, helping to extract it into the aqueous phase. Follow with a water and then a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a dark oil or solid. The most effective purification method is column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or heptane.

Section 3: Starting Material Quality and Synthesis

The quality of your starting materials is paramount. Impurities can inhibit the catalyst and lead to unexpected side reactions.

Q5: How can I prepare high-purity 4-amino-3-methylphenol?

Commercial 4-amino-3-methylphenol can contain oxidized impurities. It is often synthesized from m-cresol.

-

Synthetic Route: The most common industrial route involves a two-step process:

-

Nitrosation: m-cresol is reacted with sodium nitrite in an acidic medium to form 4-nitroso-3-methylphenol.[8]

-

Reduction: The nitroso intermediate is then reduced to the corresponding amine. Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using iron in an acidic medium) are both effective methods.[8][9][10]

-

-

Purification: The crude product should be purified, typically by recrystallization from an alcohol/water mixture, to obtain a high-purity, off-white solid.[8]

Q6: What are the critical quality attributes for 1-bromo-3-ethoxybenzene?

This starting material should be of high purity (>98%) and free from isomeric impurities.

-

Purity Check: Confirm purity by GC-MS and ¹H NMR before use.

-

Key Impurities: Look for the presence of dibrominated species or other isomers. These can lead to the formation of difficult-to-remove impurities in your final product.

-

Storage: Store under an inert atmosphere and protect from light to prevent degradation.[11]

Section 4: Detailed Experimental Protocol (Optimized Ullmann Condensation)

This protocol incorporates ligand-assisted catalysis for improved yield and milder conditions.

Caption: Experimental workflow for the optimized Ullmann synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 4-amino-3-methylphenol (1.0 equiv), cesium carbonate (2.0 equiv, finely powdered), copper(I) iodide (0.1 equiv), and L-proline (0.2 equiv).

-

Inerting: Seal the flask and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.

-

Reagent Addition: Add 1-bromo-3-ethoxybenzene (1.1 equiv) followed by anhydrous, degassed N,N-dimethylformamide (DMF, approx. 5 mL per mmol of the limiting reagent) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the dark slurry with ethyl acetate (10 volumes).

-

Filter the mixture through a 2-inch pad of Celite®, washing the pad thoroughly with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with 1 M aqueous ammonium chloride (2x), water (1x), and brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3-Ethoxyphenoxy)-2-methylaniline as a pure solid or oil.

References

- CN103508908A - Preparation method for 4-amino-3-methylphenol.

- US4496764A - Process for the preparation of 4-amino-3-methyl-phenol.

- DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.

-

OEM 4 Amino 3 Methylphenol Synthesis Methods . King's Land Supplier. [Link]

-

Ullmann condensation . Wikipedia. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

-

1-bromo-3-ethoxy-benzene . ChemBK. [Link]

-

Why C–N and C–O Couplings? . Macmillan Group, Princeton University. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Ullmann Condensation . SynArchive. [Link]

-

Ullmann Reaction . Organic Chemistry Portal. [Link]

-

Synthesis of 1-teft-Butyl-3-ethoxybenzene . ResearchGate. [Link]

-

4-ethoxyaniline . ChemSynthesis. [Link]

- EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

-

n-nitrosomethylaniline . Organic Syntheses Procedure. [Link]

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process . ResearchGate. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]

-

Preparation of N-methylaniline . PrepChem.com. [Link]

-

4-methyl-2-nitroaniline synthesis method . Patsnap Eureka. [Link]

-

2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone . PMC - NIH. [Link]

-

4-ethoxy-2-methylaniline (C9H13NO) . PubChemLite. [Link]

-

An isolated dimer impurity of Viloxazine . Technical Disclosure Commons. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives . Indian Journal of Pharmaceutical Education and Research. [Link]

-

Viloxazine-impurities . Pharmaffiliates. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 9. US4496764A - Process for the preparation of 4-amino-3-methyl-phenol - Google Patents [patents.google.com]

- 10. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

Technical Support Center: Optimizing Solvent Selection for 4-(3-Ethoxyphenoxy)-2-methylaniline Recrystallization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 4-(3-Ethoxyphenoxy)-2-methylaniline. This document offers in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound.

Understanding the Molecule: 4-(3-Ethoxyphenoxy)-2-methylaniline

Before selecting a suitable solvent system, it is crucial to analyze the structure of 4-(3-Ethoxyphenoxy)-2-methylaniline. The molecule possesses both polar and non-polar characteristics. The aniline group (-NH2) and the ether linkages (-O-) introduce polarity and the capacity for hydrogen bonding. Conversely, the aromatic rings and the methyl (-CH3) and ethoxy (-OCH2CH3) groups contribute to its non-polar nature. This amphiphilic character suggests that a single solvent may not be ideal, and a solvent mixture might be necessary to achieve optimal solubility characteristics for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent?

A1: The fundamental principle of recrystallization is to find a solvent in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] This temperature-dependent solubility differential is critical for obtaining a high recovery of purified crystals upon cooling.[2] An ideal solvent will dissolve the target compound when heated but will allow it to crystallize out of the solution as it cools, leaving impurities behind in the solvent.

Q2: Based on the structure of 4-(3-Ethoxyphenoxy)-2-methylaniline, what classes of solvents should I consider?

A2: Given the mixed polarity of 4-(3-Ethoxyphenoxy)-2-methylaniline, a systematic screening of solvents with varying polarities is recommended. You should consider:

-

Protic Solvents: Alcohols like ethanol, methanol, and isopropanol can be good starting points due to their ability to engage in hydrogen bonding with the aniline and ether functionalities.

-